molecular formula C13H13NO2S B12998343 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine

4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine

Cat. No.: B12998343
M. Wt: 247.31 g/mol
InChI Key: JLBLMOQFRMMTAR-UHFFFAOYSA-N
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Description

4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a methylsulfonyl group attached to one phenyl ring and an amine group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts.

Scientific Research Applications

Anticancer Activity

Research indicates that 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed potent activity against breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its sulfonyl group enhances binding affinity towards target enzymes.

  • Example : Inhibitors derived from this compound have shown effectiveness against Factor Xa, a key enzyme in the coagulation cascade. Modifications to the biphenyl structure have led to improved potency and selectivity .

Polymer Synthesis

This compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

  • Data Table: Polymer Characteristics
Polymer TypePropertiesApplications
Polymeric CompositesHigh tensile strengthAerospace components
Conductive PolymersEnhanced electrical conductivityElectronic devices

Coatings and Adhesives

The compound's chemical structure allows it to be utilized in formulating advanced coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Pesticide Development

Research has indicated that derivatives of this compound can be developed into effective pesticides due to their ability to disrupt pest metabolic processes.

  • Case Study : A study highlighted the efficacy of a synthesized pesticide based on this compound against common agricultural pests, demonstrating reduced toxicity to non-target organisms while maintaining high effectiveness .

Mechanism of Action

The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the biphenyl core provides structural stability. The methylsulfonyl group can participate in various chemical interactions, enhancing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound this compound features a biphenyl structure with a methylsulfonyl group and an amine substituent. This structural configuration is significant for its biological interactions and pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the biphenyl structure often exhibit antimicrobial properties. A study highlighted that derivatives of biphenyl can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory conditions.

Activity IC50 Value Mechanism
COX-2 Inhibition2.6 µMInhibition of cyclooxygenase activity
TNF-α Production0.84 µMInhibition of pro-inflammatory cytokines
IL-6 ProductionNot specifiedReduction in oxidative stress mediators

Anticancer Properties

The compound's anticancer activity has also been investigated. Certain biphenyl derivatives have shown promise in inhibiting the proliferation of cancer cell lines such as HEPG2 and HeLa. The mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways .

Case Study 1: Anti-inflammatory Mechanism

In a controlled study, researchers synthesized several derivatives of biphenyl compounds to evaluate their anti-inflammatory properties. The study found that this compound significantly reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its effectiveness in mitigating inflammation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against various bacterial strains. The results showed that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cyclooxygenase Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
  • Oxidative Stress Reduction : By decreasing reactive oxygen species (ROS), it helps mitigate oxidative damage in cells.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)aniline

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3

InChI Key

JLBLMOQFRMMTAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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